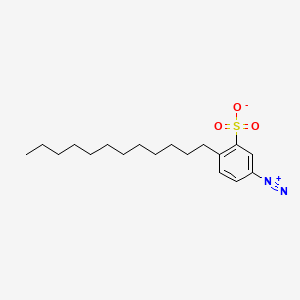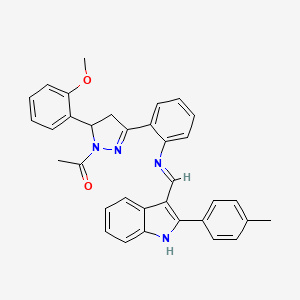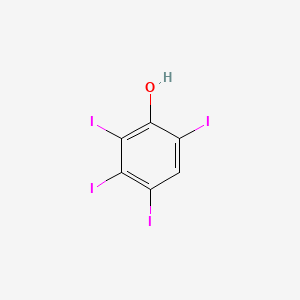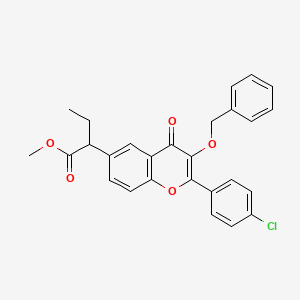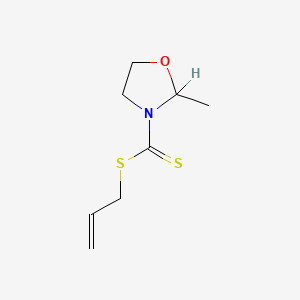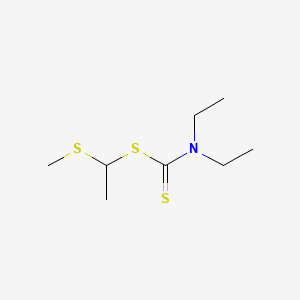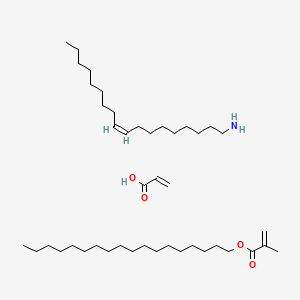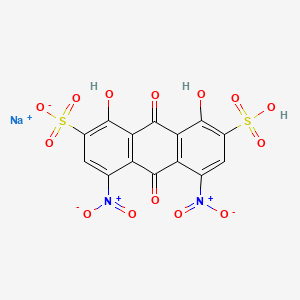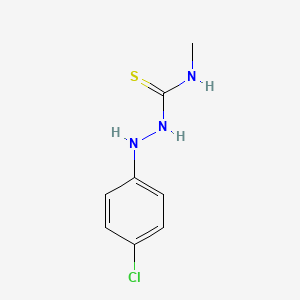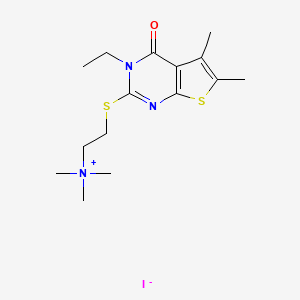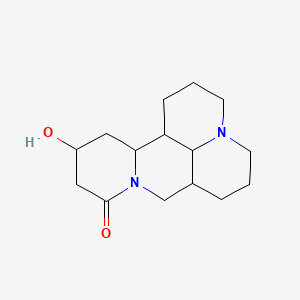
13-Hydroxymatridin-15-one (13-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxymatridin-15-one (13-alpha)- is a naturally occurring tetracyclic alkaloid found in various species of the Sophora genus. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its unique structure and biological activities make it a subject of interest in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxymatridin-15-one (13-alpha)- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions to form the tetracyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 13-Hydroxymatridin-15-one (13-alpha)- may involve the extraction of the compound from natural sources, such as Sophora species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 13-Hydroxymatridin-15-one (13-alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, where specific atoms or groups are replaced, can lead to the formation of new analogs with varied effects.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
13-Hydroxymatridin-15-one (13-alpha)- has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing new molecules.
Biology: Research focuses on its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound’s anti-cancer, anti-inflammatory, and neuroprotective properties are of particular interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 13-Hydroxymatridin-15-one (13-alpha)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell survival. The compound may exert its effects by binding to receptors or enzymes, thereby influencing cellular responses and physiological processes.
Comparison with Similar Compounds
Matrine: Another alkaloid found in Sophora species, known for its anti-cancer and anti-inflammatory properties.
Oxymatrine: A derivative of matrine with enhanced pharmacological effects.
Sophocarpine: An alkaloid with similar structural features and biological activities.
Uniqueness: 13-Hydroxymatridin-15-one (13-alpha)- stands out due to its specific hydroxylation pattern and unique pharmacological profile. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic development.
Properties
CAS No. |
148409-26-1 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-11-7-13-12-4-2-6-16-5-1-3-10(15(12)16)9-17(13)14(19)8-11/h10-13,15,18H,1-9H2 |
InChI Key |
YYLKMMPLIIOMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN3C(CC(CC3=O)O)C4C2N(C1)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


